REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9](Cl)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[NH:12]1[CH2:17][CH2:16][CH2:15][CH:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[CH2:13]1.C(N(CC)CC)C>CN(C)C=O>[NH2:1][C:2]1[N:10]=[C:9]([N:12]2[CH2:17][CH2:16][CH2:15][CH:14]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=3)[CH2:13]2)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
1.6 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC(=N1)Cl
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Name
|
|
Quantity
|
1.82 g
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Type
|
reactant
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Smiles
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N1CC(CCC1)C1=NC=CC=C1
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Name
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|
Quantity
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25.455 mmol
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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41 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 80° C. for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
the residue was purified via column chromatography
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
NC1=C(C(=O)O)C=CC(=N1)N1CC(CCC1)C1=NC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |